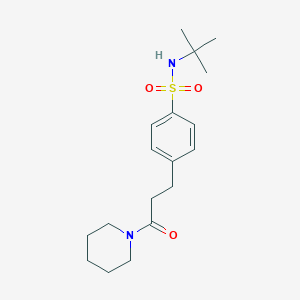
Ácido 4-etoxi-3-yodo-5-metoxibenzoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Ethoxy-3-iodo-5-methoxybenzoic acid” is a chemical compound with the molecular formula C10H11IO4 . It has an average mass of 322.096 Da and a monoisotopic mass of 321.970184 Da .
Molecular Structure Analysis
The molecular structure of “4-Ethoxy-3-iodo-5-methoxybenzoic acid” consists of an iodine atom and two oxygen atoms attached to a benzene ring, with ethoxy and methoxy functional groups also attached to the ring .Mecanismo De Acción
The mechanism of action of 4-Ethoxy-3-iodo-5-methoxybenzoic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes or signaling pathways involved in cancer cell proliferation and survival. 4-Ethoxy-3-iodo-5-methoxybenzoic acid has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression, and to modulate the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and physiological effects:
4-Ethoxy-3-iodo-5-methoxybenzoic acid has been shown to have selective cytotoxicity towards cancer cells, with minimal effects on normal cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. 4-Ethoxy-3-iodo-5-methoxybenzoic acid has also been shown to enhance the effectiveness of other anticancer agents, such as cisplatin and doxorubicin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Ethoxy-3-iodo-5-methoxybenzoic acid has several advantages for lab experiments, including its high purity levels, stability, and selectivity towards cancer cells. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. These limitations can be overcome by using appropriate solvents and concentrations, and by conducting toxicity studies to determine safe dosages.
Direcciones Futuras
There are several future directions for research on 4-Ethoxy-3-iodo-5-methoxybenzoic acid, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its effectiveness in combination with other anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action of 4-Ethoxy-3-iodo-5-methoxybenzoic acid and its potential applications in the diagnosis and treatment of cancer.
In conclusion, 4-Ethoxy-3-iodo-5-methoxybenzoic acid is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 4-Ethoxy-3-iodo-5-methoxybenzoic acid is needed to fully explore its potential as a diagnostic tool and anticancer agent.
Métodos De Síntesis
4-Ethoxy-3-iodo-5-methoxybenzoic acid can be synthesized using different methods, including the reaction of 4-ethoxy-3-iodo-5-nitrobenzoic acid with sodium methoxide in methanol, or the reaction of 4-ethoxy-3-iodo-5-hydroxybenzoic acid with thionyl chloride in the presence of pyridine. These methods have been optimized to obtain high yields of 4-Ethoxy-3-iodo-5-methoxybenzoic acid with purity levels suitable for scientific research.
Aplicaciones Científicas De Investigación
Síntesis Farmacéutica
Ácido 4-etoxi-3-yodo-5-metoxibenzoico: se utiliza en la síntesis de varios compuestos farmacéuticos. Sus grupos yodo y metoxi son particularmente útiles para facilitar reacciones orgánicas complejas, que son esenciales para crear ingredientes farmacéuticos activos (API). Por ejemplo, se puede usar para sintetizar derivados de guanidinometil-3-yodobenzoato, que tienen aplicaciones potenciales en el desarrollo de fármacos .
Síntesis Orgánica
En química orgánica, este compuesto sirve como un intermedio versátil. Puede sufrir reacciones de sustitución nucleofílica, donde el grupo yodo es reemplazado por otros nucleófilos, lo que permite la síntesis de una amplia gama de moléculas orgánicas. Esta reactividad es crucial para construir enlaces carbono-carbono en moléculas orgánicas complejas.
Ciencia de Materiales
Las características estructurales del compuesto lo convierten en un precursor valioso en la síntesis de materiales funcionales. Por ejemplo, se puede utilizar en el desarrollo de diodos emisores de luz orgánicos (OLED). La tecnología OLED se basa en compuestos orgánicos que emiten luz cuando se aplica una corriente eléctrica, y el This compound puede contribuir a la síntesis de tales materiales emisores de luz.
Química Analítica
En química analítica, el This compound se puede emplear como un compuesto estándar o de referencia en varios métodos cromatográficos y espectroscópicos. Sus propiedades espectrales únicas permiten su uso en la calibración de instrumentos y la validación de métodos analíticos .
Bioquímica
Este compuesto también puede encontrar aplicaciones en bioquímica, particularmente en el estudio de reacciones catalizadas por enzimas donde podría actuar como un análogo de sustrato. Su estructura le permite imitar ciertas moléculas bioquímicas, lo que ayuda a dilucidar los mecanismos de las enzimas o la inhibición .
Ciencia Ambiental
Si bien no se citan aplicaciones específicas en la ciencia ambiental, compuestos como el This compound se pueden utilizar en el monitoreo ambiental. Pueden servir como trazadores o sondas en el estudio de procesos químicos en el medio ambiente, como las vías de degradación o el destino de los contaminantes orgánicos .
Propiedades
IUPAC Name |
4-ethoxy-3-iodo-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO4/c1-3-15-9-7(11)4-6(10(12)13)5-8(9)14-2/h4-5H,3H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJLSGZETAPGOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1I)C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylphenyl)-2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B427103.png)
![2-[(4-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B427104.png)
![2-{2-chloro-4-[(isobutylamino)sulfonyl]phenoxy}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B427105.png)

![N-(2,4-dichlorobenzyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B427108.png)
![2-{[5-(3,4-Dimethoxy-phenyl)-2-methyl-furan-3-carbonyl]-amino}-3-methyl-butyric acid](/img/structure/B427110.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-ethylphenyl)-4-piperidinecarboxamide](/img/structure/B427112.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furoyl]phenylalanine](/img/structure/B427113.png)
![2-[3,4-dimethoxy(methylsulfonyl)anilino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B427114.png)
![2-[3-chloro-2-methyl(methylsulfonyl)anilino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B427117.png)
![N-(2-methoxyethyl)-2-({4-[methyl(methylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B427119.png)
![2-[(methylsulfonyl)(1-naphthyl)amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B427120.png)
![2-[2-ethyl(methylsulfonyl)anilino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B427123.png)
![2-[3-chloro(methylsulfonyl)anilino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B427126.png)